- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)
![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://fr.kuujia.com/scimg/cas/955369-56-9x500.png)
955369-56-9 structure
Nom du produit:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
Numéro CAS:955369-56-9
Le MF:C17H19N5O2S
Mégawatts:357.4
MDL:MFCD19443207
CID:835832
PubChem ID:67170189
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- C17H19N5O2S
- CTAHQYLRFXBFKB-UHFFFAOYSA-N
- 6463AC
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
- AX8237640
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol
- CID 67170189
- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- O10638
- SCHEMBL1810979
- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- AKOS016007138
- MFCD19443207
- DTXSID20736551
- DS-17754
- 955369-56-9
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- CS-M1027
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
-
- MDL: MFCD19443207
- Piscine à noyau: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
- La clé Inchi: CTAHQYLRFXBFKB-UHFFFAOYSA-N
- Sourire: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2
Propriétés calculées
- Qualité précise: 357.12594604g/mol
- Masse isotopique unique: 357.12594604g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 5
- Complexité: 517
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 108
- Le xlogp3: 2.1
Propriétés expérimentales
- Dense: 1.39±0.1 g/cm3(Predicted)
- Point d'ébullition: 565.6±60.0 °C(Predicted)
- Le PKA: 13.25±0.29(Predicted)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C(BD237640)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151713-250mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 250mg |
$617 | 2024-07-18 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$916 | 2021-08-05 | |
Ambeed | A272272-100mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 100mg |
$385.0 | 2025-03-03 | |
Ambeed | A272272-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1178.0 | 2025-03-03 | |
Ambeed | A272272-5g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95 % | 5g |
$4018.00 | 2021-07-07 | |
Matrix Scientific | 096545-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |
955369-56-9 | 95% | 1g |
$1647.00 | 2023-09-08 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1285 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |
955369-56-9 | 95+% | 250mg |
4452CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |
955369-56-9 | 95% | 250MG |
¥ 2,765.00 | 2023-04-12 | |
A2B Chem LLC | AI64475-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$860.00 | 2024-07-18 |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.2 Reagents: Ammonia Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Référence
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C
Référence
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C
Référence
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
Référence
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C
Référence
- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Référence
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
Méthode de production 11
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C
Référence
- WEE1 protein degrading agent, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C
Référence
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C
Référence
- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
Référence
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C
Référence
- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C
Référence
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C
Référence
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C
Référence
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials
- Methyl 6-bromopyridine-2-carboxylate
- 2-(6-Bromopyridin-2-yl)propan-2-ol
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Littérature connexe
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
5. Book reviews
955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) Produits connexes
- 1204298-30-5(4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride)
- 2172245-91-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanoyl}piperidine-3-carboxylic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 195318-63-9(methyl 2-chloro-4-methylbenzoate)
- 2228314-98-3(2-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-amine)
- 2230798-30-6({8,8-dimethyl-1-oxaspiro4.5decan-2-yl}methanamine hydrochloride)
- 2034364-32-2(2-chloro-N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide)
- 862741-19-3(1-4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl-4-methylpiperazine)
- 2171794-20-8(1-3-amino-3-(1-ethyl-1H-imidazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 2680612-72-8(4-chloro-5-hydroxy-7-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H-pyrrolo2,3-dpyrimidine-6-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):204.0/346.0/508.0/1060.0